2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Succinate dehydrogenase Antifungal Pyrazole-thiophene carboxamide

2-(Methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide (CAS 2034282-65-8) is a synthetic carboxamide derivative that integrates a 2-methylsulfanyl-benzoyl pharmacophore with a 3-(thiophen-3-yl)-1H-pyrazole moiety via an ethyl linker. This heterocyclic architecture situates the compound at the intersection of three bioactive chemotypes: pyrazole-carboxamides, which have been extensively validated as sodium channel modulators in pain indications ; pyrazole-thiophene/hybrid carboxamides, which have demonstrated potent succinate dehydrogenase (SDH) inhibition and antifungal activity ; and thiophene-3-benzamide derivatives, which have emerged as first-in-class estrogen receptor antagonists lacking uterotrophic activity.

Molecular Formula C17H17N3OS2
Molecular Weight 343.46
CAS No. 2034282-65-8
Cat. No. B2774356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
CAS2034282-65-8
Molecular FormulaC17H17N3OS2
Molecular Weight343.46
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CSC=C3
InChIInChI=1S/C17H17N3OS2/c1-22-16-5-3-2-4-14(16)17(21)18-8-10-20-9-6-15(19-20)13-7-11-23-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,18,21)
InChIKeyUKMUMBYAVYGEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide (CAS 2034282-65-8) Procurement Guide: Structural Overview and Therapeutic Potential


2-(Methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide (CAS 2034282-65-8) is a synthetic carboxamide derivative that integrates a 2-methylsulfanyl-benzoyl pharmacophore with a 3-(thiophen-3-yl)-1H-pyrazole moiety via an ethyl linker [1]. This heterocyclic architecture situates the compound at the intersection of three bioactive chemotypes: pyrazole-carboxamides, which have been extensively validated as sodium channel modulators in pain indications [2]; pyrazole-thiophene/hybrid carboxamides, which have demonstrated potent succinate dehydrogenase (SDH) inhibition and antifungal activity [3]; and thiophene-3-benzamide derivatives, which have emerged as first-in-class estrogen receptor antagonists lacking uterotrophic activity [4]. Prospective procurement decisions should consider this compound's multifunctional scaffold, which offers distinct advantages over simpler pyrazole or benzamide analogs when multiple biological activities are programmatically relevant.

2-(Methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide: Why Analogue Substitution Introduces Unacceptable Performance Risk


Literature evidence from multiple chemotype families demonstrates that the pharmacological profile of pyrazole-thiophene-benzamide hybrids is exquisitely sensitive to both the nature and position of substituents. In the pyrazole-amide sodium channel modulator series, replacement of the pyrazole N-aryl substituent with a thiophene ring modulated selectivity for the PN3 subunit, a key determinant of neuropathic pain efficacy [1]. In the thiophene-3-benzamide ER-antagonist series, substitution of a 5-(4-chlorobenzoyl) group on the thiophene ring yielded an EC50 of 5.530 μM, whereas the 5-fluorobenzoyl analog was completely inactive, demonstrating that even minor atomic variations can abolish target engagement [2]. For SDH-targeting antifungal hybrids, replacement of the furan ring with a thiophene ring and variation of the N-aryl substituent produced EC50 values ranging from 0.392 to >20 μg/mL against Botrytis cinerea [3]. These steep structure-activity relationships imply that generic substitution of 2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide with a closely related analog—such as the des-methylthio benzamide, a pyrazinyl analog, or a regioisomeric thiophene derivative—would unpredictably alter target affinity, selectivity, and in vitro potency across all validated therapeutic axes.

2-(Methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide Performance Evidence: Quantitative Differentiation Against Comparators


Enhanced Succinate Dehydrogenase (SDH) Inhibition Relative to Market-Leading SDH Inhibitor Carboxin

In a direct class-level comparison, the pyrazole-furan/thiophene carboxamide chemotype, to which the target compound belongs, achieved sub-micromolar SDH IC50 values that significantly surpass the prototype SDH inhibitor carboxin. While direct IC50 data for 2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide have not been published, the closest structural analogs (compounds 5j, 5k, and 5l, which share the pyrazole–thiophene carboxamide core) exhibited SDH IC50 values of 0.738, 0.873, and 0.506 μg/mL, respectively [1]. Carboxin, a first-generation SDH inhibitor, typically exhibits SDH IC50 values in the range of 50–100 μM (approximately 12–24 μg/mL) [2], placing the pyrazole-thiophene carboxamide class 24- to 47-fold more potent at the enzymatic level.

Succinate dehydrogenase Antifungal Pyrazole-thiophene carboxamide

Superior Anti-Botrytis cinerea Efficacy Confirmed Against the SDHI Fluxapyroxad

When benchmarked against the commercial SDHI fungicide fluxapyroxad in whole-organism antifungal assays, the closest structural analogs to the target compound demonstrated statistically significant improvements in potency. Compounds 5j, 5k, and 5l, which bear the same pyrazole-thiophene carboxamide architecture, displayed EC50 values of 0.540, 0.676, and 0.392 μg/mL against Botrytis cinerea, while fluxapyroxad recorded an EC50 of 0.791 μg/mL [1]. The lead analog 5l was 2.02-fold more potent than fluxapyroxad, representing a meaningful therapeutic margin in a pathogen where resistance to SDHI fungicides is an escalating agricultural concern.

Antifungal Botrytis cinerea Pyrazole-thiophene carboxamide

Antiestrogenic Potency Comparable to Tamoxifen in Thiophene-3-Benzamide Chemotype

The thiophene-3-benzamide chemotype, which directly corresponds to the benzamide-thiophene connectivity of the target compound, has been demonstrated to function as a first-in-class estrogen receptor (ER) antagonist with antiestrogenic potency competitive with the clinical agent Tamoxifen. Compound 5d (5-(4-chlorobenzoyl)-thiophene-3-carboxamide) achieved an EC50 of 5.530 μM in antiestrogenic dose-response assays, while Tamoxifen recorded an EC50 of 7.625 μM [1]. Notably, the pyrazole-4-benzamide chemotype (panel B) was inactive as an ER antagonist, demonstrating that the benzamide-thiophene connectivity—present in the target compound—is a structural prerequisite for ER antagonism within this series, whereas the pyrazole-4-benzamide regioisomeric connectivity is not.

Estrogen receptor antagonist Breast cancer Thiophene-3-benzamide

Pyrazole-Amide Scaffold with PN3 Subunit Selectivity: Differentiated from Non-Selective Sodium Channel Blockers

The pyrazole-amide pharmacophore that constitutes the core of the target compound is substantiated by robust patent evidence as a privileged scaffold for PN3-containing sodium channel inhibition [1]. The patent family US7223782, EP1451160B1, and US20080064690 explicitly claims pyrazole-amides encompassing thiophene-containing substituents as PN3-selective sodium channel blockers for neuropathic and inflammatory pain [1]. In contrast, classical sodium channel blockers such as lidocaine and carbamazepine exhibit broad, non-selective inhibition across multiple sodium channel isoforms (Nav1.1–Nav1.9), which is mechanistically linked to dose-limiting CNS and cardiovascular side effects. The patent disclosure data indicate that pyrazole-amide analogs demonstrate preferential modulation of PN3 (Nav1.8) versus other sodium channel subtypes, though direct quantitative selectivity ratios for the specific target compound remain unpublished.

Sodium channel PN3 subunit Neuropathic pain

2-(Methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide: Key Research and Industrial Application Scenarios


SDH-Targeting Antifungal Lead Optimization

Procure this compound as a starting scaffold for antifungal discovery programs targeting Botrytis cinerea and other phytopathogens where SDHI resistance is emerging. Evidence demonstrates that the pyrazole-thiophene carboxamide class delivers sub-micromolar SDH inhibition (IC50 = 0.506–0.873 μg/mL) and whole-organism potency (EC50 down to 0.392 μg/mL) that exceeds fluxapyroxad by 2-fold [1]. The compound can serve as a versatile core for exploring N-aryl and thiophene-regioisomeric modifications to further enhance potency and overcome existing SDHI resistance mutations.

Selective Sodium Channel Modulator Development for Neuropathic Pain

Deploy this compound in voltage-clamp electrophysiology screening cascades to characterize PN3 (Nav1.8) subtype selectivity and advance structure-activity relationship studies for neuropathic pain indications. The pyrazole-amide substructure is patent-validated for PN3-selective sodium channel modulation, providing a defensible intellectual property position compared to non-selective sodium channel blockers such as lidocaine and carbamazepine [2].

First-in-Class ER Antagonist Development for Breast Cancer

Utilize this compound as a chemical biology probe or lead scaffold for estrogen receptor antagonist programs, leveraging evidence that the thiophene-3-benzamide chemotype delivers antiestrogenic potency (EC50 = 5.530 μM) comparable to Tamoxifen (EC50 = 7.625 μM) while exhibiting no uterotrophic activity in vivo [3]. Critically, the pyrazole-4-benzamide regioisomer is inactive, confirming that the specific benzamide-thiophene connectivity of this compound is a structural determinant of ER antagonism—making scaffold-hopping to alternative pyrazole-benzamide isomers counterproductive.

Multi-Target Probe for Polypharmacology Profiling

Given the validated activity of the compound's structural components across SDH inhibition, sodium channel modulation, and ER antagonism, procure this compound for systematic polypharmacology profiling to identify potentially synergistic target engagement patterns. This scenario is particularly relevant for programs exploring the interface between ion channel biology and hormone-dependent cancers, where dual sodium channel/ER modulation could offer unique therapeutic windows.

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